molecular formula C26H23N5O3S B2797615 2-({8,9-DIMETHOXY-2-PHENYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)-N-(3-METHYLPHENYL)ACETAMIDE CAS No. 902433-40-3

2-({8,9-DIMETHOXY-2-PHENYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)-N-(3-METHYLPHENYL)ACETAMIDE

Cat. No.: B2797615
CAS No.: 902433-40-3
M. Wt: 485.56
InChI Key: VYYLHSCHBDGELD-UHFFFAOYSA-N
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Description

The compound 2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide features a complex heterocyclic architecture. Its core structure comprises a fused triazolo[1,5-c]quinazoline system, substituted with methoxy groups at positions 8 and 9, a phenyl group at position 2, and a sulfanyl-linked acetamide moiety bearing a 3-methylphenyl group.

Properties

IUPAC Name

2-[(8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5O3S/c1-16-8-7-11-18(12-16)27-23(32)15-35-26-28-20-14-22(34-3)21(33-2)13-19(20)25-29-24(30-31(25)26)17-9-5-4-6-10-17/h4-14H,15H2,1-3H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYYLHSCHBDGELD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)C5=CC=CC=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-({8,9-DIMETHOXY-2-PHENYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)-N-(3-METHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazoloquinazoline core.

    Introduction of Methoxy and Phenyl Groups: Methoxy and phenyl groups are introduced through electrophilic aromatic substitution reactions.

    Attachment of the Sulfanyl Group: The sulfanyl group is attached via nucleophilic substitution reactions.

    Formation of the Acetamide Group: The final step involves the formation of the acetamide group through acylation reactions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

2-({8,9-DIMETHOXY-2-PHENYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)-N-(3-METHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups such as nitro or carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfanyl group, leading to the formation of various derivatives.

    Hydrolysis: The acetamide group can undergo hydrolysis under acidic or basic conditions, resulting in the formation of the corresponding carboxylic acid and amine.

Scientific Research Applications

2-({8,9-DIMETHOXY-2-PHENYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)-N-(3-METHYLPHENYL)ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases. Its unique structure allows it to interact with various biological targets.

    Material Science: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

    Biological Research: It is used as a tool compound in biological studies to investigate cellular pathways and molecular mechanisms.

    Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of 2-({8,9-DIMETHOXY-2-PHENYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)-N-(3-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure and Substituent Analysis

The target compound’s triazoloquinazoline core distinguishes it from other quinazoline and triazole-containing analogs. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Biological Activity Synthesis Approach Reference
Target Compound Triazolo[1,5-c]quinazoline 8,9-dimethoxy, 2-phenyl, sulfanyl-acetamide (3-methylphenyl) Not specified Not detailed -
1,2,3-Triazole-substituted quinazolinone Quinazoline-4(3H)-one 1,2,3-triazole via methoxy linker Anticancer (inferred) Multi-step from 4-hydroxy benzaldehyde
N-[(2,4-Dichlorophenyl)methyl]acetamide Quinazoline-4(3H)-one 2,4-dichlorophenylmethyl, acetamide Anticonvulsant (GABAergic) Substituted derivatives
Triazolopyrimidine herbicides Triazolopyrimidine Varied alkyl/aryl groups Herbicidal (ALS inhibition) Developed as ALS inhibitors

Key Observations

Triazoloquinazoline vs. Triazolopyrimidine :

  • The target’s triazoloquinazoline core (fused benzene + pyrimidine + triazole) differs from triazolopyrimidine herbicides (pyrimidine + triazole). This structural divergence likely alters biological targets; triazolopyrimidines inhibit acetolactate synthase (ALS) in plants , while quinazoline derivatives often interact with mammalian enzymes or receptors.

Substituent Effects: Methoxy Groups: The 8,9-dimethoxy groups in the target compound may enhance metabolic stability compared to non-methoxylated analogs like those in . Sulfanyl-Acetamide Linkage: This group is unique to the target compound.

Pharmacological Potential: Quinazoline-4(3H)-one derivatives in and exhibit anticancer and anticonvulsant activities, respectively, implying that the target compound’s triazoloquinazoline core may share overlapping biological pathways. However, the lack of direct data limits definitive conclusions.

Biological Activity

The compound 2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide is a novel synthetic molecule that belongs to the class of triazoloquinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structural features of this compound, including a triazoloquinazoline core and various functional groups, contribute to its biological activity.

Chemical Structure

The molecular formula of this compound is C26H25N5O4SC_{26}H_{25}N_{5}O_{4}S, with a molecular weight of approximately 475.5 g/mol. Its structure includes:

  • Triazoloquinazoline core : Known for kinase inhibitory activity.
  • Methoxy groups : Enhance solubility and reactivity.
  • Sulfanyl group : Imparts additional chemical properties.

Kinase Inhibition

The triazoloquinazoline core is associated with significant kinase inhibitory activity. This has implications for cancer therapy, as many kinases are involved in tumor proliferation and survival pathways. Research indicates that similar compounds exhibit moderate to good anticancer potential against various human cancer cell lines.

Cytotoxicity Studies

Cytotoxic evaluations have been conducted on several derivatives related to the compound . For instance, compounds derived from quinazoline frameworks have shown promising results against cancer cell lines such as HCT-116 (colon), MCF-7 (breast), and HepG2 (liver). The following table summarizes the IC50 values of related compounds:

CompoundCell LineIC50 (μM) at 48hIC50 (μM) at 72h
8aHCT-11610.725.33
8aHepG217.487.94
8fMCF-721.29Not reported

These results highlight the potential of triazoloquinazoline derivatives in cancer treatment, particularly in comparison to established chemotherapeutics like doxorubicin.

The mechanisms by which these compounds exert their biological effects include:

  • Inhibition of cell proliferation : Compounds have shown to reduce the proliferation rate of cancer cells significantly.
  • Induction of apoptosis : Certain derivatives induce programmed cell death in cancer cells.
  • Multi-target inhibition : Some compounds demonstrate inhibitory effects on multiple targets such as Hsp90 and EGFR.

Study on Quinazoline Derivatives

A study focused on the synthesis and evaluation of quinazoline derivatives demonstrated that specific analogs exhibited potent anticancer activity with IC50 values in the nanomolar range against various cancer cell lines. For example, one derivative showed IC50 values of 4.47 μM against HCT-116 and also inhibited key targets involved in cancer progression.

Antiviral Activity

In addition to anticancer properties, certain quinazoline derivatives have been evaluated for antiviral activity against several viruses. One study found that a related compound inhibited viral replication in Vero cell cultures for several viruses including herpes simplex virus and influenza strains.

Q & A

Q. How can metabolic pathways be mapped to guide prodrug design?

  • Methodology : Incubate with hepatocytes or liver microsomes, and identify phase I/II metabolites using HR-MS/MS. Key sites of metabolism (e.g., methoxy demethylation or acetamide hydrolysis) inform prodrug strategies (e.g., ester masking of labile groups). Assess metabolite activity via in vitro target assays .

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